molecular formula C38H41ClN2O2 B606858 Cyanine3.5 carboxylic acid CAS No. 1802928-88-6

Cyanine3.5 carboxylic acid

Cat. No.: B606858
CAS No.: 1802928-88-6
M. Wt: 593.21
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
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Description

Cyanine3.5 carboxylic acid, also known as Cyanine 3.5 Carboxylic acids, are a type of fluorescent dye belonging to the cyanine family. These compounds are characterized by their ability to emit red fluorescence when excited by specific wavelengths of light. This compound are widely used in various scientific fields, particularly in biological labeling and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine3.5 carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyanine dyes with carboxylic acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cyanine3.5 carboxylic acid undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Cyanine3.5 carboxylic acid involves their ability to absorb light at specific wavelengths and emit fluorescence. The key steps include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanine3.5 carboxylic acid are unique due to their specific excitation and emission wavelengths, making them suitable for applications requiring red fluorescence. Additionally, their carboxylic acid groups allow for easy conjugation to biomolecules .

Properties

IUPAC Name

6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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